molecular formula C16H12ClFN4O2 B2938311 5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide CAS No. 2034375-79-4

5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

Cat. No.: B2938311
CAS No.: 2034375-79-4
M. Wt: 346.75
InChI Key: OXRDJZKQUFPUEH-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is an organic compound notable for its intricate molecular structure and significant research applications. This benzamide derivative integrates chloro and fluoro substituents on the benzene ring, coupled with a benzo-1,2,3-triazine moiety, rendering it an intriguing subject in medicinal and chemical research.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide typically involves multi-step reactions. The common synthetic pathway begins with the derivatization of the benzamide structure. Key reactions include halogenation to introduce the chloro and fluoro groups, followed by condensation reactions to integrate the triazine ring. Each step requires controlled conditions, often involving catalysts, specific solvents, and precise temperature regulation to ensure the successful formation of the desired compound.

Industrial production methods: Industrial-scale production can utilize flow chemistry techniques to enhance the yield and purity of this compound. Continuous flow processes enable better control over reaction parameters, potentially reducing the production cost and improving scalability.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound is prone to various chemical transformations, including nucleophilic substitution, electrophilic substitution, and oxidation-reduction reactions. The chloro and fluoro groups are particularly reactive sites.

Common reagents and conditions: Reagents like sodium hydride, potassium carbonate, and transition metal catalysts are often employed. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are common in these reactions.

Major products formed from these reactions: Depending on the reaction conditions and reagents, products can range from further substituted benzamides to more complex heterocyclic compounds.

Scientific Research Applications

5-Chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide has diverse applications:

  • Chemistry: Used as a building block in synthesizing complex organic molecules and as a reagent in various organic transformations.

  • Biology: Studied for its potential as a biochemical probe, particularly in identifying enzyme functions and interactions.

  • Medicine: Investigated for its role in drug design, especially in targeting specific enzymes and receptors related to disease pathways.

  • Industry: Employed in the development of novel materials, including polymers and advanced coatings.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets, particularly enzymes and receptors. The chloro and fluoro groups enhance its binding affinity through halogen bonding, while the triazine moiety can engage in pi-pi stacking interactions. These interactions disrupt normal biological functions, providing insight into enzyme mechanisms or contributing to therapeutic effects in drug development.

Comparison with Similar Compounds

When compared with other benzamide derivatives, 5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide stands out due to its unique combination of substituents:

  • Similar compounds: Compounds like 5-chloro-2-fluorobenzamide and N-(2-benzothiazolyl)benzamide share structural similarities but differ in their reactivity and applications.

  • Uniqueness: The incorporation of the benzo-1,2,3-triazine ring and the precise positioning of chloro and fluoro substituents confer distinct chemical properties and biological activities.

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Properties

IUPAC Name

5-chloro-2-fluoro-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O2/c17-10-5-6-13(18)12(9-10)15(23)19-7-8-22-16(24)11-3-1-2-4-14(11)20-21-22/h1-6,9H,7-8H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRDJZKQUFPUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C(C=CC(=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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